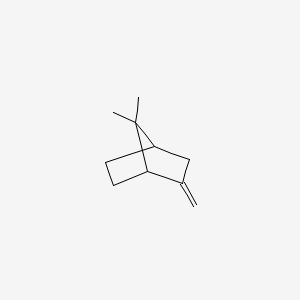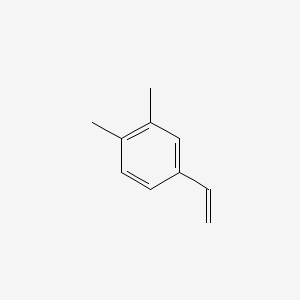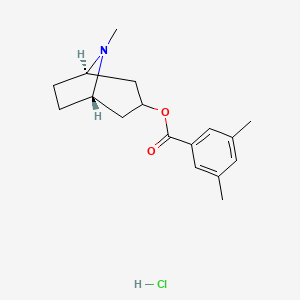
Tropanserin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropanserin hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor . It was initially investigated for its potential in treating migraines during the 1980s but was never marketed . The compound is known for its chemical structure, which includes a tropane ring system and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropanserin hydrochloride can be synthesized by reacting tropine with 3,5-dimethylbenzoyl chloride . The reaction typically involves the use of an organic solvent and a base to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various ester derivatives.
Scientific Research Applications
Tropanserin hydrochloride has been primarily studied for its potential in treating migraines due to its 5-HT3 receptor antagonism . . The compound’s selective antagonism makes it a valuable tool in studying serotonin-related pathways and disorders.
Mechanism of Action
Tropanserin hydrochloride exerts its effects by selectively binding to and blocking the 5-HT3 receptors . These receptors are ligand-gated ion channels involved in neurotransmission. By inhibiting these receptors, this compound can modulate the release of neurotransmitters like serotonin, thereby influencing various physiological processes, including pain perception and gastrointestinal function .
Similar Compounds:
- Bemesetron
- Zatosetron
- Ricasetron
- Granisetron
- Tropisetron
Comparison: this compound is unique in its specific chemical structure, which includes a tropane ring and a benzoate ester . While other compounds like granisetron and tropisetron also act as 5-HT3 receptor antagonists, this compound’s distinct structure may confer different pharmacokinetic properties and receptor binding affinities .
properties
CAS RN |
85181-38-0 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3;/h6-8,14-16H,4-5,9-10H2,1-3H3;1H/t14-,15+,16?; |
InChI Key |
FBJOIDSZBBTUOV-JXMYBXCISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C.Cl |
SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




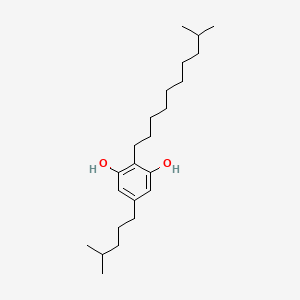

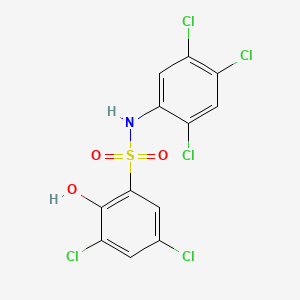

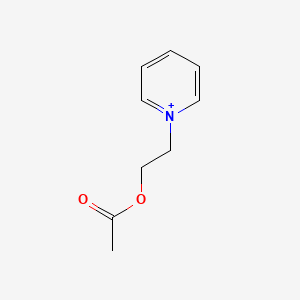
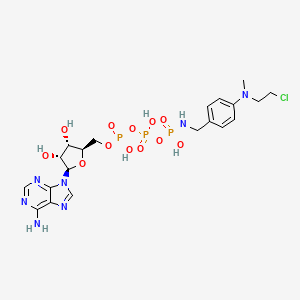
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)




